molecular formula C13H17BrN2O2 B13550442 tert-Butyl 4-amino-7-bromoisoindoline-2-carboxylate

tert-Butyl 4-amino-7-bromoisoindoline-2-carboxylate

Cat. No.: B13550442
M. Wt: 313.19 g/mol
InChI Key: MRSOKMZFFFERNN-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoindole precursor. The brominated intermediate is then subjected to amination and esterification reactions to introduce the amino and tert-butyl ester groups, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure product purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary amines.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Formation of substituted isoindole derivatives.

    Oxidation Reactions: Formation of nitro or nitroso compounds.

    Reduction Reactions: Formation of secondary amines.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups can facilitate binding to active sites or induce conformational changes in target molecules, leading to the desired biological effect. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:

    tert-Butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    tert-Butyl 4-amino-7-chloro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    tert-Butyl 4-amino-7-fluoro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a fluorine atom, which can alter its electronic properties and stability.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

tert-butyl 4-amino-7-bromo-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-8-9(7-16)11(15)5-4-10(8)14/h4-5H,6-7,15H2,1-3H3

InChI Key

MRSOKMZFFFERNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2C1)Br)N

Origin of Product

United States

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